2-phenyloxazolo[5,4-c]pyridine
Description
Contextualization within Fused Oxazolo-Pyridine Heterocycles
2-Phenyloxazolo[5,4-c]pyridine belongs to the broader class of fused oxazolo-pyridine heterocycles. This structural family is characterized by the fusion of an oxazole (B20620) ring and a pyridine (B92270) ring, resulting in a bicyclic system. The specific arrangement of the fusion and the position of the nitrogen and oxygen atoms give rise to several isomers, such as oxazolo[5,4-b]pyridine (B1602731), oxazolo[4,5-b]pyridine (B1248351), and the titular oxazolo[5,4-c]pyridine.
These scaffolds are considered "privileged structures" in medicinal chemistry because they can interact with a wide variety of biological targets. nih.gov The presence of both the electron-rich oxazole and the electron-deficient pyridine ring imparts unique physicochemical properties to these molecules. The pyridine component, in particular, is a common motif in many FDA-approved drugs and is known to enhance properties like water solubility. The structural and chemical diversity of these fused systems allows them to engage with various enzymes and receptors, leading to a broad spectrum of biological activities. nih.gov
Historical Trajectory of Oxazolo[5,4-c]pyridine Derivatives in Medicinal Chemistry
Historically, significant attention in heterocyclic chemistry was often directed towards compounds found in natural products. Fused systems like oxazolopyrimidines, which are structurally analogous to the oxazolo-pyridine core, were not extensively studied initially, likely because they had not been isolated from natural sources. nih.gov However, recent decades have seen a surge in synthetic exploration and biological evaluation of these scaffolds. nih.gov
The interest in pyridine-based heterocycles, in general, has a long history, with their utility in drug discovery being well-documented. researchgate.net The synthesis of various oxazolo-pyridine isomers, such as 2-(phenyl)oxazolo[4,5-b]pyridine derivatives, has been a subject of research, with methods evolving to include efficient, catalyst-mediated one-pot syntheses. nih.gov While the oxazolo[5,4-c]pyridine isomer has been less explored compared to its [5,4-b] and [4,5-b] counterparts, the growing body of research on the broader class has paved the way for investigating the unique potential of this specific arrangement. nih.govbuketov.edu.kz
Rationale for Advanced Academic Investigation of this compound
The focused study of this compound is driven by several key factors in modern drug discovery. The oxazolo-pyridine core is a versatile scaffold known to be a constituent in molecules with potential anticancer, anti-inflammatory, and antimicrobial properties. ontosight.ai The addition of a phenyl group at the 2-position is a deliberate synthetic strategy. In medicinal chemistry, appending aryl groups, such as phenyl, is a common method to explore structure-activity relationships (SAR), potentially enhancing the molecule's interaction with biological targets and modulating its pharmacokinetic properties.
Research on related isomers has demonstrated the value of this approach. For instance, studies on 2-(substituted-phenyl)oxazolo[4,5-b]pyridine derivatives have revealed potent antibacterial activity, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.net Similarly, oxazolo[5,4-b]pyridine derivatives have shown promise as anti-inflammatory agents. buketov.edu.kz Furthermore, the related oxazolo[5,4-d]pyrimidine (B1261902) scaffold is considered a purine (B94841) isostere, making it a valuable candidate for designing antimetabolites that could interfere with nucleic acid synthesis in cancer cells. nih.gov This suggests that the oxazolo[5,4-c]pyridine backbone could also serve as a key element in the design of novel therapeutic agents, justifying a thorough investigation into its synthesis and biological properties.
Detailed Research Findings
While specific research on this compound is still emerging, the extensive investigation into its isomers provides a strong indication of its potential biological activities.
| Derivative Class | Reported Biological Activity | Research Focus |
| Oxazolo[5,4-b]pyridines | Anti-inflammatory | Investigation of derivatives for their potential to show high binding affinity to COX-2 enzymes. buketov.edu.kz |
| Oxazolo[4,5-b]pyridines | Antibacterial | Synthesis of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives and evaluation against various bacterial strains, including MRSA. nih.gov |
| Oxazolo[5,4-d]pyrimidines | Anticancer, Antiviral, Immunosuppressive | Design of derivatives as purine antagonists to inhibit cell proliferation; identified as potential inhibitors of VEGFR-2. nih.govnih.gov |
| 2-Phenol-4-chlorophenyl-6-aryl pyridines | Topoisomerase II Inhibitors, Cytotoxic Agents | Synthesis and evaluation for anticancer activity, showing strong inhibition of topoisomerase II. nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-phenyl-[1,3]oxazolo[5,4-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYMZLUKQGMITKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(O2)C=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 Phenyloxazolo 5,4 C Pyridine
Established Synthetic Pathways to the Oxazolo[5,4-c]pyridine Core
The synthesis of the oxazolo[5,4-c]pyridine core is primarily achieved through the formation of the oxazole (B20620) ring fused to a pre-existing pyridine (B92270) structure. Key strategies involve the cyclization of functionalized pyridine precursors, often facilitated by condensation reactions and various catalytic methods.
Cyclization Reactions of Precursors
Cyclization reactions are a cornerstone in the synthesis of the oxazolo[5,4-c]pyridine system. These methods typically involve the formation of the oxazole ring from a pyridine derivative bearing adjacent amino and hydroxyl functional groups.
The reaction of an aminopyridinol with a suitable reagent is a direct and widely used method for constructing fused oxazole rings. For the synthesis of the isomeric oxazolo[4,5-b]pyridine (B1248351) systems, 2-amino-3-hydroxypyridine (B21099) is a common starting material. clockss.orgresearchgate.netnih.gov This precursor contains the requisite ortho-amino and hydroxyl groups necessary for cyclization. By analogy, the logical precursor for the oxazolo[5,4-c]pyridine core is 4-amino-3-hydroxypyridine. This compound provides the necessary arrangement of functional groups for the formation of the target heterocyclic system. The general reaction involves the condensation of the aminopyridinol with a carboxylic acid or its derivative, which provides the C2 atom of the oxazole ring.
The condensation of aminopyridinols with carboxylic acid derivatives is a robust and versatile method for forming the 2-substituted oxazolopyridine scaffold. The direct reaction between a carboxylic acid and an amine to form an amide linkage typically requires high temperatures to drive off water. acs.org To achieve these transformations under milder conditions, activating the carboxylic acid is a common strategy. This can involve converting the carboxylic acid to a more reactive species such as an acid chloride, or using coupling agents.
For instance, the synthesis of 2-substituted oxazolo[4,5-b]pyridines is often accomplished by reacting 2-amino-3-hydroxypyridine with various carboxylic acids in the presence of a condensing agent like polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl (B98337) ester (PPSE). clockss.org These reagents facilitate the dehydration necessary for the cyclization to occur. To synthesize the target compound, 2-phenyloxazolo[5,4-c]pyridine, the analogous reaction would involve the condensation of 4-amino-3-hydroxypyridine with benzoic acid or one of its activated forms, such as benzoyl chloride.
Table 1: Illustrative Condensation Reactions for Oxazolopyridine Synthesis Note: The following data is for the synthesis of the related oxazolo[4,5-b]pyridine isomer, illustrating the general applicability of the condensation methodology.
| Starting Aminopyridinol | Carboxylic Acid Derivative | Condensing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2-Amino-5-bromo-3-hydroxypyridine | 4-Cyanobenzoic acid | PPSE | 2-(4-Cyanophenyl)-6-bromo-oxazolo[4,5-b]pyridine | 93 | clockss.org |
| 2-Amino-3-hydroxypyridine | Benzoic Acid | PPA | 2-Phenyloxazolo[4,5-b]pyridine (B2659608) | 70-80 | clockss.org |
Intramolecular heterocyclization represents another key strategy for forming the oxazolopyridine core. This approach involves synthesizing a pyridine derivative that already contains the necessary atoms for the oxazole ring, which is then formed in a subsequent cyclization step. A common strategy involves the cyclization of an N-acylaminopyridine precursor. For the synthesis of this compound, a plausible precursor would be 4-(benzoylamino)-3-hydroxypyridine. The cyclodehydration of this intermediate, often promoted by dehydrating agents like phosphorus oxychloride or sulfuric acid, would yield the desired product.
While specific examples for the oxazolo[5,4-c]pyridine core are not extensively documented under this exact subheading, the principle is well-established in heterocyclic chemistry. For example, the Bischler-Napieralski reaction, which involves the acid-catalyzed cyclization of a β-arylethylamide to form a dihydroisoquinoline, is a classic example of this type of intramolecular cyclization. wikipedia.orgnrochemistry.com Similarly, the Pictet-Spengler reaction, which condenses a β-arylethylamine with an aldehyde or ketone followed by ring closure, demonstrates the power of intramolecular cyclization in building heterocyclic systems. wikipedia.orgnumberanalytics.com
Catalyst-Mediated Syntheses
Catalysis offers a powerful means to improve the efficiency, selectivity, and environmental footprint of chemical syntheses. For the preparation of oxazolopyridines, various catalytic systems have been explored, with acid catalysis being particularly prominent.
The use of solid-supported catalysts is a key aspect of green chemistry, as it simplifies catalyst recovery and product purification. Silica-supported acids have emerged as effective catalysts for the condensation of aminopyridinols with carboxylic acids to form oxazolopyridines. This method provides an efficient and often environmentally benign alternative to homogeneous condensing agents like PPA.
Research on the synthesis of 2-(substituted phenyl)oxazolo[4,5-b]pyridines has demonstrated the efficacy of silica-supported perchloric acid (HClO₄·SiO₂) as a reusable catalyst. The reaction between 2-amino-3-hydroxypyridine and various substituted benzoic acids proceeds efficiently under ambient conditions, offering high conversion and short reaction times. It is scientifically reasonable to expect that this methodology could be successfully applied to the synthesis of this compound from 4-amino-3-hydroxypyridine and benzoic acid.
Table 2: Silica-Supported Acid-Catalyzed Synthesis of 2-Aryl-oxazolo[4,5-b]pyridines Note: This table illustrates the use of a silica-supported catalyst for the synthesis of the related oxazolo[4,5-b]pyridine isomers.
| Amine Precursor | Benzoic Acid Derivative | Catalyst | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|
| 2-Amino-3-hydroxypyridine | Benzoic acid | HClO₄·SiO₂ | Ethanol | 2-Phenyloxazolo[4,5-b]pyridine | 92 |
| 2-Amino-3-hydroxypyridine | 4-Chlorobenzoic acid | HClO₄·SiO₂ | Ethanol | 2-(4-Chlorophenyl)oxazolo[4,5-b]pyridine | 94 |
| 2-Amino-3-hydroxypyridine | 4-Nitrobenzoic acid | HClO₄·SiO₂ | Ethanol | 2-(4-Nitrophenyl)oxazolo[4,5-b]pyridine | 90 |
Polyphosphoric Acid and Polyphosphoric Acid Trimethylsilyl Ester Mediated Cyclizations
Polyphosphoric acid (PPA) and its esters, such as ethyl polyphosphate (PPE) and trimethylsilyl polyphosphate (PPSE), are effective reagents for mediating cyclization reactions to form various heterocyclic systems. nih.govresearchgate.net These reagents function as both Lewis acids and dehydrating agents, facilitating intramolecular condensations. nih.govresearchgate.net
In the synthesis of related oxazole structures, PPA has been shown to promote the cyclization of precursor molecules under thermal conditions. For instance, heating 2-nitro-1-phenylethan-1-one with 2-picolylamine in the presence of 87% polyphosphoric acid and phosphorous acid at 160 °C leads to the formation of 3-methylimidazo[1,5-a]pyridine. beilstein-journals.org While this example illustrates the utility of PPA in forming fused pyridine heterocycles, the direct application to this compound from analogous precursors follows a similar principle of acid-catalyzed cyclodehydration.
Trimethylsilyl polyphosphate (PPSE) is noted as a particularly powerful dehydrating agent that activates oxygenated functional groups towards nucleophilic attack due to its Lewis acidic nature. researchgate.net The use of PPA esters, often in conjunction with microwave irradiation, can lead to faster reactions and higher yields for the synthesis of nitrogen-containing heterocycles. nih.govbeilstein-journals.org For example, microwave-assisted cyclization of ω-arylaminonitriles using PPSE under solvent-free conditions has been successfully employed for the synthesis of 1-aryl-2-iminoazacycloalkanes. nih.govbeilstein-journals.org This methodology highlights the potential for efficient synthesis of oxazolo[5,4-c]pyridine derivatives.
Catalytic Oxidative Carbonylation of Aminopyridinols
Catalytic oxidative carbonylation represents a direct and valuable method for synthesizing heterocyclic compounds like benzoxazolones from simple precursors such as 2-aminophenols. nih.gov This process typically involves a palladium catalyst, such as PdI2/KI, and an oxidant, with carbon monoxide serving as the carbonyl source. nih.gov The reaction can be effectively carried out in an ionic liquid, which allows for easy recovery and recycling of the catalytic system. nih.gov
While direct examples for this compound are not prevalent in the searched literature, the synthesis of benzoxazolones from 2-aminophenols provides a strong analogous basis. nih.gov This method's adaptability for creating the oxazolone (B7731731) ring fused to an aromatic system suggests its potential for application in the synthesis of 2-phenyloxazolo[5,4-c]pyridin-2(3H)-one from the corresponding aminohydroxypyridine precursor.
Derivatization Strategies for this compound and its Analogs
Functional Group Interconversions
Nitrile Group Reductions to Primary Amines
The reduction of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. wikipedia.orgchemguide.co.uk This conversion can be achieved through various methods, including catalytic hydrogenation and the use of stoichiometric reducing agents. wikipedia.orgchemguide.co.uk
Catalytic hydrogenation is an economical route, often employing catalysts like Raney nickel, palladium, or platinum. wikipedia.org However, controlling the reaction conditions is crucial to avoid the formation of secondary and tertiary amine byproducts. wikipedia.org
For laboratory-scale synthesis, chemical reducing agents are common. Lithium aluminum hydride (LiAlH₄) is a powerful reagent that effectively reduces nitriles to primary amines. chemguide.co.ukyoutube.com The reaction is typically performed in an ethereal solvent like diethyl ether, followed by an acidic workup. chemguide.co.uk Another useful reagent is diisopropylaminoborane, which, in the presence of a catalytic amount of lithium borohydride, reduces a wide variety of nitriles to primary amines in excellent yields. nih.gov This method shows good functional group tolerance, allowing for the selective reduction of nitriles in the presence of unconjugated alkenes and alkynes. nih.gov
These established methods for nitrile reduction are directly applicable to derivatives of this compound bearing a nitrile substituent, providing a reliable route to the corresponding primary amines, which can serve as key intermediates for further functionalization.
Oxidation of Thione Forms to Oxazolone Derivatives
The oxidation of a thione (C=S) to its corresponding oxo-form (C=O) is a key transformation for accessing oxazolone derivatives from their thione precursors. While specific examples for the this compound system were not detailed in the provided search results, the general principles of this oxidation are well-established for other heterocyclic systems. For instance, in the synthesis of other fused pyridine heterocycles, thione groups are often introduced and can subsequently be converted to the corresponding ketones. The oxidation of pyridine-2-thiones is a known reaction pathway. researchgate.net This transformation allows for the synthesis of various fused azolo- and azinopyridines. researchgate.net
Oxidation of Methylthio Groups to Sulfoxide (B87167) or Sulfone
The oxidation of methylthio (-SMe) groups to the corresponding sulfoxides (-S(O)Me) or sulfones (-S(O)₂Me) is a common and controllable synthetic transformation. The level of oxidation can typically be controlled by the choice of oxidant and reaction conditions.
For the selective oxidation to a sulfoxide, various reagents can be employed. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant, often used with a catalyst such as Sc(OTf)₃ or a heterogeneous Zr-containing polyoxometalate. organic-chemistry.orgnih.gov Controlling the stoichiometry of H₂O₂ is crucial to prevent over-oxidation to the sulfone. organic-chemistry.orgorganic-chemistry.org
For the formation of a sulfone, stronger oxidizing conditions or a different catalyst may be required. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for oxidizing sulfides directly to sulfones. organic-chemistry.org In some systems, niobium carbide has been shown to be an efficient catalyst for the oxidation of sulfides to sulfones using hydrogen peroxide. organic-chemistry.org The oxidation of a methylthio group on an oxazole ring to a methylsulfonyl group has been successfully achieved using m-CPBA. organic-chemistry.org
These methods are directly applicable to this compound derivatives containing a methylthio group, allowing for the synthesis of the corresponding sulfoxide and sulfone analogs, which can have altered electronic properties and biological activities.
Carbon-Carbon Bond Formation Reactions
Heck Reactions for Pyridine Ring Functionalization
The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming process, is a valuable tool for modifying the pyridine ring of oxazolopyridine systems. organic-chemistry.org This reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a base. organic-chemistry.org While direct Heck reactions on this compound are not extensively detailed in the provided information, related systems like oxazolo[4,5-b]pyridines and thiazolo[5,4-b]pyridines offer insights into the potential for such functionalization.
For instance, in the synthesis of functionalized oxazolo[4,5-b]pyridines, a Heck reaction was successfully employed to introduce a carboxylic acid moiety onto the pyridine framework. clockss.org The reaction between a bromo-substituted oxazolo[4,5-b]pyridine derivative and methyl acrylate, catalyzed by palladium acetate (B1210297) and tri-o-tolylphosphine (B155546) in DMF at reflux, yielded the corresponding E isomer in 74% yield. clockss.org This demonstrates the feasibility of using Heck reactions to append alkenyl groups to the pyridine ring of oxazolopyridine scaffolds.
Similarly, palladium-catalyzed cross-coupling reactions, including Heck, Stille, and Suzuki reactions, have been used to regioselectively derivatize the C6 position (equivalent to the C7 position in standard numbering) of oxazolo[5,4-b]pyridines. evitachem.com For the Heck coupling, the use of Pd(OAc)₂, tri-o-tolylphosphine, and Et₃N in DMF at 100°C allowed for the introduction of alkenyl groups. evitachem.com
A general protocol for Heck reactions often involves:
Catalyst: A palladium source, such as Pd(OAc)₂ or Pd(PPh₃)₄. organic-chemistry.orgevitachem.com
Ligand: Phosphine ligands like tri-o-tolylphosphine or P(o-Tol)₃ are common. clockss.orgevitachem.com
Base: An organic or inorganic base, such as triethylamine (B128534) (Et₃N) or potassium carbonate (K₂CO₃), is required. evitachem.com
Solvent: High-boiling polar aprotic solvents like DMF are frequently used. clockss.orgevitachem.com
Table 1: Examples of Heck Reactions on Related Heterocyclic Systems
| Substrate | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| Bromo-oxazolo[4,5-b]pyridine | Methyl acrylate | Pd(OAc)₂, P(o-Tol)₃ | 6-Vinyl derivative | 74 | clockss.org |
| Halogenated oxazolo[5,4-b]pyridine (B1602731) | CH₂=CHCOOEt | Pd(OAc)₂, P(o-Tol)₃ | 6-Vinyl derivative | 65 | evitachem.com |
Introduction of Acidic and Basic Moieties
The introduction of acidic and basic functional groups onto the this compound core is crucial for modulating its physicochemical properties and biological activity.
Introduction of Acidic Groups:
A common strategy for introducing acidic moieties involves the hydrolysis of ester groups, which can be incorporated via reactions like the Heck reaction discussed previously. For example, a methyl propanoate chain was introduced onto an oxazolo[4,5-b]pyridine scaffold via a Heck reaction followed by reduction of the resulting double bond. clockss.org Subsequent hydrolysis of the ester would yield the desired carboxylic acid.
Introduction of Basic Groups:
Basic functionalities, such as amino groups, can be introduced through various synthetic routes. One method involves the reduction of a nitrile group. In the synthesis of oxazolo[4,5-b]pyridine derivatives, a cyano group was reduced to a primary amine using hydrogenation over Raney nickel under high pressure in DMF. clockss.org Another approach is guanylation, where an amino group is converted to a guanidinium (B1211019) group, a strong basic moiety. clockss.org
Chemical Reactivity and Advanced Transformations of the Oxazolo[5,4-c]pyridine System
Electrophilic and Nucleophilic Substitution Patterns on the Pyridine Moiety
The reactivity of the pyridine ring in the oxazolo[5,4-c]pyridine system is influenced by the fused oxazole ring and the phenyl substituent.
Electrophilic Substitution:
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic substitution compared to benzene. The presence of the fused electron-withdrawing oxazole ring further deactivates the pyridine moiety. Nitration of pyridine itself is challenging and requires harsh conditions, and often results in substitution at the 3-position. rsc.org For pyridine-N-oxide, electrophilic nitration can lead to the ortho or para product depending on the reaction conditions. rsc.org
In related oxazolo[4,5-b]pyridine systems, electrophilic substitution reactions such as nitration and bromination have been shown to occur on a furan (B31954) ring attached to the oxazole, rather than on the pyridine ring itself, highlighting the deactivated nature of the pyridine core. researchgate.net
Nucleophilic Substitution:
The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack. The introduction of a nitro group into the pyridine ring of an oxazolo[3,2-a]pyridinium system dramatically increases its reactivity towards nucleophiles, leading to ring-opening reactions. mdpi.com For instance, reaction with ammonia (B1221849) and primary amines resulted in the opening of the pyridine ring to form aminodienes. mdpi.com
In the case of isoxazolo[4,3-b]pyridines, which are also electron-deficient, the introduction of a nitro group at the 6-position makes them "superelectrophilic." nih.gov These compounds readily react with C-nucleophiles like 1,3-dicarbonyl compounds and π-excessive arenes, leading to addition products on the pyridine ring. nih.gov
Direct lithiation at the C7 position of oxazolo[5,4-b]pyridines has been reported to be unsuccessful due to the sensitivity of the ring system to strong bases. evitachem.com However, metal-halogen exchange at halogenated positions provides a route for directed functionalization. evitachem.com
Rearrangement Reactions of Oxazolo-Pyridine Systems
Rearrangement reactions can lead to the formation of novel and synthetically challenging heterocyclic structures. A notable example is the rearrangement of 7-aryl-substituted oxazolo[5,4-b]pyridines when treated with aluminum chloride. acs.org This reaction proceeds under mild conditions (90°C) and results in the formation of benzo[c] acs.orgnaphthyridinones in good yields. acs.org The mechanism of this rearrangement has been studied using quantum chemical calculations. acs.org
Structure Activity Relationship Sar Studies and Molecular Design Principles
Influence of Substituent Effects on Biological Activity of 2-Phenyloxazolo[5,4-c]pyridine Derivatives
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on both the phenyl and pyridine (B92270) rings. These modifications can modulate the electronic, steric, and lipophilic properties of the molecule, thereby affecting its interaction with biological targets.
Positional Impact of Phenyl Substituents and Other Aromatic Moieties
The placement of substituents on the 2-phenyl ring is a critical determinant of biological activity. For instance, in a series of oxazolo[5,4-d]pyrimidine (B1261902) derivatives, which are structurally related to the [5,4-c]pyridine isomer, the presence of a phenyl ring at the C(2) position was found to be more favorable for activity than an aliphatic substituent. mdpi.com This suggests that the aromatic moiety plays a crucial role in target binding, possibly through π-π stacking or other hydrophobic interactions. The position of substituents on this phenyl ring can further refine the biological response. While specific data for the [5,4-c] isomer is limited in the provided results, general principles of medicinal chemistry suggest that ortho, meta, and para substitutions can lead to distinct differences in activity by altering the molecule's conformation and electronic distribution.
Correlation of Electronic and Steric Effects with Biological Potency
The electronic and steric properties of substituents are key to modulating the biological potency of this compound derivatives. The introduction of electron-donating or electron-withdrawing groups can alter the electron density of the heterocyclic system, which can, in turn, influence its ability to form hydrogen bonds or engage in other electronic interactions with a biological target. researchgate.netnih.gov For example, in the related oxazolo[4,5-b]pyridine (B1248351) series, the introduction of both electron-withdrawing and electron-donating groups was found to increase the dipole moments in both the ground and excited states, which can be a factor in their biological activity. researchgate.net
Steric bulk is another important consideration. Large, bulky groups can create steric hindrance, potentially preventing the molecule from fitting into the binding site of a target protein. Conversely, in some cases, a larger substituent may be necessary to achieve optimal interactions and enhance potency. For instance, in a study of oxazolo[5,4-d]pyrimidine derivatives, propylpiperazine substituents led to a significant decrease in affinity for the CB2 receptor, indicating steric limitations. mdpi.com
Significance of Specific Functional Groups
Specific functional groups have been shown to be of particular importance for the biological activity of oxazolopyridine derivatives.
Halogen atoms: The inclusion of halogen atoms such as chlorine, bromine, and fluorine can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes. nih.govnih.gov In some pyridine derivatives, halogen substitution has been associated with increased antiproliferative activity. nih.gov For example, in a series of oxazolo[5,4-d]pyrimidines, a 4-Cl atom on the C(2)-phenyl ring was found to be preferred for antiproliferative activity. mdpi.com
Methylpiperazine: The methylpiperazine moiety is often introduced to improve the solubility and pharmacokinetic properties of drug candidates. In the context of oxazolo[5,4-d]pyrimidines, piperazine (B1678402) substituents at the C(7) position were found to improve binding affinity to the CB2 receptor, with lipophilic substituents like methylpiperazine showing better affinity than hydrophilic ones. mdpi.com
Electron-withdrawing and electron-donating groups: As mentioned previously, the electronic nature of substituents can have a significant impact. Electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), can modulate the electronic properties of the aromatic system. nih.gov Similarly, electron-donating groups, like methoxy (B1213986) (-OCH3) or amino (-NH2), can also enhance biological activity. nih.gov The strategic placement of these groups is essential for optimizing the desired biological effect. For instance, in some pyridine derivatives, the presence of -OMe and -OH groups enhanced antiproliferative activity. nih.gov However, in a series of oxazolo[5,4-d]pyrimidines, the introduction of a 4-CH3O group to the phenyl ring was detrimental to antiproliferative activity. mdpi.com
Analog Design and Heterocyclic Ring Variations
To further explore the SAR of the this compound scaffold, researchers have synthesized and evaluated a variety of analogs, including those with different heterocyclic ring systems. This comparative approach provides valuable insights into the structural requirements for biological activity.
Comparative Structure-Activity Analysis with Oxazolo[4,5-b]pyridine Derivatives
The isomeric oxazolo[4,5-b]pyridine ring system has been extensively studied, and a comparison with the [5,4-c] isomer can reveal important structural insights. Both scaffolds have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects. nih.govresearchgate.net
Studies have shown that 2-(substituted phenyl)oxazolo[4,5-b]pyridines exhibit good anti-inflammatory and analgesic activity, with some compounds showing potency comparable to established drugs like phenylbutazone (B1037) and indomethacin. nih.gov The antimicrobial activity of these derivatives has also been noted, with some compounds showing better activity than standard drugs. researchgate.net It is believed that the oxazolo[4,5-b]pyridine ring system may act as an analog of adenine (B156593) and guanine, thereby inhibiting nucleic acid synthesis or DNA gyrase. researchgate.net
Structural Insights from Oxazolo[5,4-b]pyridine (B1602731) Derivatives
The oxazolo[5,4-b]pyridine scaffold provides another valuable point of comparison. nih.govresearchgate.net Like its isomers, this heterocyclic system has been explored for various therapeutic applications. For instance, derivatives of oxazolo[5,4-b]pyridine have been synthesized and evaluated for their potential anti-inflammatory activity. researchgate.net
In some cases, replacing one isomeric core with another has led to enhanced activity. For example, a study on JAK1 inhibitors found that replacing an oxazolo[5,4-d]pyrimidine moiety with an oxazolo[5,4-b]pyridine or oxazolo[4,5-c]pyridine (B1611411) ring enhanced inhibitory activity. mdpi.com This highlights the subtle yet critical role that the arrangement of heteroatoms within the fused ring system plays in determining biological function.
| Property | Oxazolo[4,5-b]pyridine Derivatives | Oxazolo[5,4-b]pyridine Derivatives | Oxazolo[5,4-c]pyridine Derivatives |
| Biological Activities Explored | Anti-inflammatory, analgesic, antimicrobial nih.govresearchgate.net | Anti-inflammatory researchgate.net | (Implied) Similar to isomeric scaffolds |
| Key SAR Findings | 2-phenyl substitution is important for activity. nih.gov | Incorporation of an aliphatic carboxylic group as a linker has been explored. researchgate.net | (Inferred) Substituent effects on the phenyl ring are critical. |
| Isomeric Comparison | Different nitrogen position relative to the [5,4-c] isomer, affecting shape and electronics. | Different nitrogen and oxygen fusion pattern compared to the [5,4-c] isomer. | Unique arrangement of heteroatoms. |
Translational Principles from Oxazolo[5,4-d]pyrimidine Analogs
The exploration of structure-activity relationships (SAR) in closely related heterocyclic systems can provide valuable insights for the rational design of novel bioactive molecules. The oxazolo[5,4-d]pyrimidine scaffold, a bioisostere of naturally occurring purines, has been the subject of extensive investigation, yielding a wealth of SAR data across various biological targets. nih.govnih.govnih.gov Understanding these principles is crucial for predicting how the SAR might translate to the isomeric oxazolo[5,4-c]pyridine core, where a pyrimidine (B1678525) ring is replaced by a pyridine ring.
Key SAR Observations from Oxazolo[5,4-d]pyrimidine Analogs:
Research into oxazolo[5,4-d]pyrimidine derivatives has primarily focused on their potential as anticancer agents and kinase inhibitors. mdpi.comresearchgate.net Several key SAR trends have emerged from these studies:
Substitution at the C2-position: The substituent at the 2-position of the oxazolo[5,4-d]pyrimidine core has been shown to be a critical determinant of biological activity. Aromatic groups, such as phenyl or pyridyl rings, are often favored over smaller alkyl or other heterocyclic moieties for potent inhibition of various kinases. mdpi.com
Substitution on the C2-phenyl ring: When a phenyl group is present at the C2-position, its substitution pattern significantly impacts activity. For instance, in a series of antiproliferative compounds, a chloro or methylpiperazine substituent at the 4-position of the phenyl ring was found to be beneficial, whereas a methoxy group at the same position was detrimental to activity. mdpi.com
Substitution at the C7-position: The C7-position of the oxazolo[5,4-d]pyrimidine scaffold offers another key vector for modification. Various amino substituents, including those bearing alkyl chains or piperazine moieties, have been explored. The nature and size of these substituents can profoundly influence target binding and cellular activity. mdpi.com For example, lipophilic piperazine substituents have been shown to enhance binding affinity to cannabinoid receptors. mdpi.com
Role of the Fused Heterocyclic Core: While the substituents play a crucial role, the core scaffold itself is vital. Studies have shown that replacing the oxazolo[5,4-d]pyrimidine system with other fused heterocycles can lead to a decrease in activity against certain targets, highlighting the importance of the specific arrangement of atoms in the core. mdpi.com
Translational Hypotheses for this compound:
Based on the established SAR of oxazolo[5,4-d]pyrimidines, we can hypothesize how these principles might translate to the this compound scaffold:
Hydrogen Bonding Interactions: The replacement of a nitrogen atom at what would be the 1-position of the pyrimidine ring with a carbon atom in the pyridine ring eliminates a potential hydrogen bond acceptor site. This could be advantageous or disadvantageous depending on the specific interactions within the target's binding pocket. If the target protein does not utilize this nitrogen for hydrogen bonding, its removal might enhance lipophilicity and cell permeability. Conversely, if this interaction is crucial for binding affinity, a decrease in potency would be expected.
Electronic Effects: The differing electronic nature of the pyridine versus the pyrimidine ring will alter the electron density of the entire fused system. This can influence the pKa of the molecule and the strength of other non-covalent interactions, such as pi-stacking with aromatic residues in the binding site.
Mechanistic Investigations of Biological Activity of 2 Phenyloxazolo 5,4 C Pyridine Derivatives
Proposed Molecular Mechanisms of Action
The biological effects of 2-phenyloxazolo[5,4-c]pyridine and its related isomers are hypothesized to stem from their interactions with specific enzymes and receptors, leading to the modulation of key cellular pathways.
The structural characteristics of oxazolopyridine derivatives make them potential candidates for interacting with the active sites of various enzymes critical to disease pathology.
Interaction with Enzymatic Targets
DNA Gyrase Inhibition Hypotheses
DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a validated target for antibacterial agents. nih.govnih.gov This enzyme, a type II topoisomerase, introduces negative supercoils into DNA, a process essential for bacterial survival. nih.govnih.gov Inhibition of its function, particularly the ATPase activity located in the GyrB subunit, leads to bacterial cell death. brc.hu
Currently, there is no direct published research specifically evaluating this compound derivatives for their DNA gyrase inhibitory activity. However, other fused heterocyclic compounds containing pyridine (B92270) or oxazole (B20620) rings have been investigated. For instance, sulfonamide derivatives of the isomeric isoxazolo[5,4-b]pyridine (B12869864) have been synthesized and shown to possess antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. nih.gov Similarly, 4,5,6,7-tetrahydrobenzo[d]thiazole-based compounds have been identified as potent inhibitors of DNA gyrase. brc.hu These findings suggest that fused heterocyclic systems can interact with this bacterial enzyme, though specific investigation of the oxazolo[5,4-c]pyridine scaffold is required to confirm this hypothesis.
Kinase Inhibition (e.g., VEGFR2, AURKA, EGFR, JAK1)
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. Consequently, kinase inhibition is a major strategy in drug development.
While direct experimental data on this compound is limited, research on its isomers provides insight into the potential of this scaffold as a kinase inhibitor.
VEGFR2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. nih.gov A study on novel oxazolo[5,4-d]pyrimidine (B1261902) derivatives, an isomeric form of the oxazolo[5,4-c]pyridine scaffold, identified their potential as VEGFR-2 inhibitors through in silico analysis. nih.govmdpi.com Molecular docking studies showed that these derivatives could bind effectively to the VEGFR-2 active site. nih.gov The calculated binding energies and inhibition constants from these computational models suggest a plausible mechanism of action via VEGFR-2 inhibition. nih.gov
| Compound | Substituent at Position 7 | Binding Energy (ΔG_binding, kJ/mol) | Predicted Inhibition Constant (Ki, µM) |
|---|---|---|---|
| 3a | N,N-dimethylaminoethylamino | -42.5 | 1.51 |
| 3b | N,N-diethylaminoethylamino | -44.2 | 0.69 |
| 3g | N,N-dimethylaminopropylamino | -44.0 | 0.78 |
| 3h | N,N-diethylaminopropylamino | -47.3 | 0.20 |
| 3j | 4-methylpiperazin-1-yl | -45.6 | 0.38 |
Data sourced from in silico molecular docking studies of oxazolo[5,4-d]pyrimidine derivatives with the VEGFR-2 active site. nih.gov
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is another tyrosine kinase implicated in various cancers. nih.govnih.gov Computational studies have been performed on oxazolo[4,5-g]quinazoline-2(1H)-one derivatives, which feature a more complex fused ring system, to identify potential EGFR inhibitors. nih.govnih.gov These studies used pharmacophore-based virtual screening and molecular dynamics simulations to predict the binding of these compounds to the EGFR active site. nih.gov
JAK1 Inhibition: Janus kinases (JAKs) are non-receptor tyrosine kinases involved in cytokine signaling pathways. A review of oxazolo[5,4-d]pyrimidine derivatives noted that replacing this core with other oxazole-containing fused rings, such as oxazolo[5,4-b]pyridine (B1602731) or oxazolo[4,5-c]pyridine (B1611411), led to an enhancement in JAK1 inhibitory activity. mdpi.com This suggests that the specific arrangement of the fused rings is critical for potent and selective kinase inhibition.
No specific research was identified for the inhibition of Aurora Kinase A (AURKA) by this compound derivatives within the provided search results.
Prostaglandin Synthase-2 Inhibition
Prostaglandin-endoperoxide synthase-2, more commonly known as cyclooxygenase-2 (COX-2), is an enzyme that mediates inflammatory and pain pathways by converting arachidonic acid into prostaglandins. mdpi.comnih.gov Selective inhibition of COX-2 is a therapeutic strategy for inflammatory diseases. nih.govmdpi.com
Based on the available search results, there are no published studies that investigate the direct inhibitory effect of this compound derivatives on COX-2. Research into COX-2 inhibitors has largely focused on other heterocyclic scaffolds, such as pyrimidines, nih.gov 1,3,4-oxadiazoles, mdpi.com and various dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX). nih.gov Therefore, the potential for this specific compound class to act via COX-2 inhibition remains to be explored.
In addition to enzymatic targets, the interaction of small molecules with cell surface receptors, such as G protein-coupled receptors (GPCRs), is a common mechanism of action.
Receptor Modulation
Cannabinoid Receptor (CB1/CB2) Affinity
The cannabinoid receptors, CB1 and CB2, are GPCRs that are part of the endocannabinoid system and are involved in a multitude of physiological processes. mdpi.com The CB2 receptor, in particular, is a target of interest for inflammatory and immune-related conditions. nih.gov
Direct experimental studies on the cannabinoid receptor affinity of this compound are not available in the current literature. However, research into the isomeric oxazolo[5,4-d]pyrimidine scaffold has yielded potent and selective ligands for the CB2 receptor. nih.gov A series of these derivatives were synthesized and evaluated, identifying compounds that act as competitive neutral antagonists for CB2 with significant selectivity over the CB1 receptor. nih.gov This indicates that the oxazolopyrimidine core can be effectively tailored to achieve high-affinity binding to the CB2 receptor.
| Compound | Structure | CB1 K_i (nM) | CB2 K_i (nM) | Selectivity Index (CB1/CB2) |
|---|---|---|---|---|
| 47 | 2-(2-chlorophenyl)-5-methyl-7-(4-methylpiperazin-1-yl)oxazolo[5,4-d]pyrimidine | >10000 | 150 | >66 |
| 48 | 2-(2-chlorophenyl)-7-(4-ethylpiperazin-1-yl)-5-methyloxazolo[5,4-d]pyrimidine | >10000 | 90 | >111 |
Data from cannabinoid receptor binding assays of oxazolo[5,4-d]pyrimidine derivatives. nih.gov
Serotonin (B10506) Receptor Modulation
The serotonin (5-HT) receptor system, particularly the 5-HT2C receptor, is a G protein-coupled receptor (GPCR) predominantly found in the central nervous system that plays a crucial role in various neurological pathways. nih.gov Modulation of this receptor is a key strategy for developing treatments for conditions like obesity and substance use disorders. nih.gov
Recent research has focused on the development of positive allosteric modulators (PAMs) for the 5-HT2C receptor. nih.gov These PAMs, based on a 4-alkylpiperidine-2-carboxamide scaffold, have been optimized to enhance their drug-like properties. nih.gov The 5-HT2C receptor stimulates the phospholipase Cβ (PLCβ) pathway through Gαq/11 proteins, leading to the production of inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which in turn results in the release of intracellular calcium (Ca2+). nih.gov The effectiveness of these modulators is often assessed by measuring this intracellular calcium release. nih.gov
One area of investigation involves the use of selective ligands for the 5-HT2C receptor, such as SB242084, to explore its role in goal-directed motivation. nih.gov Studies using this antagonist have shown that it can increase instrumental behavior, suggesting that the 5-HT2C receptor is a promising target for addressing motivational deficits. nih.gov The chemical structure of SB242084 is 6-chloro-5-methyl-1-((2-(2-methylpyrid-3-yloxy)pyrid-5-yl)carbamoyl)indoline. nih.gov
Interference with Nucleic Acid Synthesis
Certain compounds have been designed to target the fundamental processes of DNA and RNA synthesis, thereby inhibiting cell growth. One such example is the duplex drug 5-FdU-ECyd, which combines 5-fluorodeoxyuridine, a DNA synthesis inhibitor, with 3'-C-ethinylcytidine, an RNA synthesis inhibitor. nih.gov This dual-action molecule has demonstrated high cytotoxicity in cervical cancer cells. nih.gov
The mechanism of action of 5-FdU-ECyd involves inducing an early S-phase arrest in the cell cycle. nih.gov This disruption of the cell cycle is a direct consequence of its interference with nucleic acid synthesis. The efficacy of such compounds underscores the therapeutic potential of targeting DNA and RNA synthesis pathways.
Cellular Pathways Affected by this compound Analogs
Induction of Apoptosis
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It is mediated through two primary pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. mdpi.com The intrinsic pathway involves the release of cytochrome c from the mitochondria, which then forms an apoptosome complex with apoptotic protease activation factor-1 (APAF-1) and pro-caspase-9, leading to the activation of executioner caspases. mdpi.com The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, such as the Fas receptor and tumor necrosis factor receptor (TNF). mdpi.commdpi.com
Several studies have shown that various compounds can induce apoptosis in cancer cells by modulating these pathways. For instance, cinnamaldehyde (B126680) has been found to induce apoptosis in human hepatoma cells by promoting the generation of reactive oxygen species (ROS), disrupting the mitochondrial membrane potential, and causing the release of cytochrome c and Smac/DIABLO into the cytosol. nih.gov This cascade of events leads to the activation of caspase-3 and the subsequent cleavage of PARP, a key protein in DNA repair. nih.gov Furthermore, cinnamaldehyde treatment has been associated with the downregulation of anti-apoptotic proteins like XIAP and Bcl-2, and the accumulation of the pro-apoptotic protein Bax. nih.govnih.gov
Similarly, pyrano[3,2-c]pyridine derivatives have been shown to inhibit the growth of MCF-7 breast cancer cells by inducing apoptosis. nih.gov One of the most potent compounds in this series, 4-CP.P, was found to increase the sub-G1 population in cell cycle analysis and promote the externalization of phosphatidylserine, a hallmark of apoptosis. nih.gov The IC50 values for these compounds after 24 hours of exposure ranged from 60 to 180 µM. nih.gov
The process of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak, Bim, Noxa, Puma) and anti-apoptotic (e.g., Bcl-2) members. mdpi.com In a healthy cell, p53 can induce the expression of pro-apoptotic BH3-only proteins in response to cellular stress, which in turn suppress the anti-apoptotic Bcl-2 proteins, leading to the activation of Bax and Bak and subsequent apoptosis. mdpi.com
Inhibition of Cell Proliferation and Migration (e.g., HUVEC, HT29 cells)
The inhibition of cell proliferation and migration is a key strategy in cancer therapy, particularly in targeting angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Human Umbilical Vein Endothelial Cells (HUVECs) are commonly used as a model system to study angiogenesis in vitro.
Several novel compounds have demonstrated potent anti-proliferative and anti-migratory effects on HUVECs. For example, a series of 5-substituted 3-isopropyl-7-[4-(2-pyridyl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidines, which are inhibitors of cyclin-dependent kinase 5 (CDK5), have shown activity in the low nanomolar to low micromolar range in inhibiting HUVEC proliferation. nih.gov Four of the most potent compounds from this series exhibited EC50 values between 20 and 37 nM in proliferation assays and between 22 and 39 nM in migration assays. nih.gov
Similarly, a novel peptide ligand, P11, has been identified as a potent inhibitor of HUVEC proliferation, migration, and capillary-like structure formation. researchgate.net P11 exerts its effects by blocking the MAPK pathway and inducing apoptosis through increased p53 expression. researchgate.net
In the context of colorectal cancer, pyridine-based 1,2,4-triazolo-tethered indole (B1671886) conjugates have been shown to be effective against the HT-29 cell line. nih.gov The most promising conjugates displayed IC50 values ranging from 1 µM to 3.6 µM. nih.gov These compounds were found to induce cell cycle arrest at the G0/G1 phase and inhibit the β-catenin and PI3K pathways. nih.gov Another study on a selenylated imidazo[1,2-a]pyridine (B132010) derivative, MRK-107, reported a GI50 of 1.1 µM for HT-29 cells after 48 hours of treatment, demonstrating its ability to inhibit cell proliferation and migration. mdpi.com
The table below summarizes the inhibitory concentrations of various compounds on different cell lines.
| Compound/Derivative | Cell Line | Assay | Inhibitory Concentration | Reference |
| Pyrazolo[4,3-d]pyrimidines | HUVEC | Proliferation (EC50) | 20 - 37 nM | nih.gov |
| Pyrazolo[4,3-d]pyrimidines | HUVEC | Migration (EC50) | 22 - 39 nM | nih.gov |
| 4-CP.P | MCF-7 | Proliferation (IC50) | 60 µM (24h) | nih.gov |
| P.P | MCF-7 | Proliferation (IC50) | 100 µM (24h) | nih.gov |
| 3-NP.P | MCF-7 | Proliferation (IC50) | 140 µM (24h) | nih.gov |
| TPM.P | MCF-7 | Proliferation (IC50) | 180 µM (24h) | nih.gov |
| Pyridine-based Indole Conjugate 14a | HT-29 | Cytotoxicity (IC50) | 1 µM | nih.gov |
| Pyridine-based Indole Conjugate 14n | HT-29 | Cytotoxicity (IC50) | 2.4 µM | nih.gov |
| Pyridine-based Indole Conjugate 14q | HT-29 | Cytotoxicity (IC50) | 3.6 µM | nih.gov |
| MRK-107 | HT-29 | Growth Inhibition (GI50) | 1.1 µM (48h) | mdpi.com |
Computational Chemistry and in Silico Approaches in 2 Phenyloxazolo 5,4 C Pyridine Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors, QSAR models can predict the activity of novel compounds, thereby prioritizing synthetic efforts and minimizing the need for extensive experimental screening.
The biological activity of 2-phenyloxazolo[5,4-c]pyridine derivatives is intricately linked to their physicochemical properties. QSAR studies on analogous heterocyclic systems, such as oxazolo[4,5-b]pyridines, have highlighted the importance of a multi-parametric approach, considering hydrophobic, electronic, and steric descriptors to build robust models. wisdomlib.org
Electronic Descriptors: These parameters, which include atomic charges, dipole moments, and frontier molecular orbital energies (HOMO and LUMO), describe the electronic distribution within the molecule. They are vital for modeling interactions involving electrostatic forces, such as hydrogen bonds and pi-pi stacking, which are often key to ligand-receptor binding. For instance, the electron-donating or withdrawing nature of substituents on the 2-phenyl ring can significantly modulate the electronic properties of the oxazolopyridine core and thus its interaction with biological targets.
Steric Descriptors: Molecular size, shape, and volume are accounted for by steric descriptors like molar refractivity (MR) and topological indices. These descriptors help to define the spatial requirements for optimal binding to a receptor's active site. The substitution pattern on the this compound scaffold will dictate its conformational preferences and steric hindrance, which are critical for its biological activity.
A study on a series of antifungal oxazolo[4,5-b]pyridines demonstrated that models incorporating both topological and connectivity descriptors yielded a high correlation (R² = 0.8616) with biological activity, underscoring the necessity of considering multiple interactive parameters for accurate predictions. wisdomlib.org
Once a statistically significant QSAR model is developed and validated, it serves as a powerful predictive tool. nih.gov By inputting the calculated descriptors for virtual or yet-to-be-synthesized this compound derivatives, their biological activity can be estimated. This allows for the in silico screening of large virtual libraries of compounds, prioritizing those with the highest predicted potency for synthesis and experimental testing. mdpi.com
The ultimate goal of predictive QSAR modeling is to guide the structural modifications necessary to optimize biological activity. For example, if a QSAR model indicates that increased hydrophobicity at a specific position of the phenyl ring enhances activity, medicinal chemists can focus on synthesizing analogs with lipophilic substituents at that site. This iterative process of prediction, synthesis, and testing accelerates the identification of lead compounds with improved therapeutic potential. nih.gov
The table below illustrates a hypothetical set of descriptors and their contribution to a QSAR model for a series of this compound derivatives, based on general principles observed in related heterocyclic systems.
| Descriptor Type | Descriptor Example | Contribution to Activity | Rationale |
| Hydrophobic | ClogP | Positive | Enhanced membrane permeability and hydrophobic interactions. |
| Electronic | Dipole Moment | Negative | A lower dipole moment might be favorable for entering a non-polar binding pocket. |
| Steric | Molar Refractivity (MR) | Positive (up to a limit) | Indicates the importance of bulk and polarizability for binding, with a potential cutoff due to steric clashes. |
| Topological | Wiener Index | Negative | A more compact molecule might fit better into the active site. |
Molecular Docking Simulations
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in elucidating the binding mode of this compound derivatives at a molecular level.
A primary output of molecular docking simulations is the prediction of the binding affinity, often expressed as a docking score or free energy of binding (ΔG). A more negative ΔG indicates a stronger and more stable ligand-protein interaction. nih.gov For this compound analogs, docking studies can be used to rank a series of compounds based on their predicted affinity for a specific protein target.
For instance, studies on oxazolopyridine ligands targeting amyloid-β (Aβ) protein fibrils have demonstrated high binding affinities, with dissociation constants (Kd) in the nanomolar range. acs.org The highest affinity ligand in one such study exhibited a Kd of 5 nM. acs.org This highlights the potential of the oxazolopyridine scaffold to form high-affinity interactions with protein targets.
The following table provides hypothetical binding affinity data for a series of this compound derivatives docked into a target protein's active site.
| Compound | Substituent on Phenyl Ring | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) (nM) |
| 1 | H | -7.5 | 550 |
| 2 | 4-OCH3 | -8.2 | 150 |
| 3 | 4-Cl | -8.8 | 50 |
| 4 | 3,4-diCl | -9.5 | 15 |
Beyond predicting binding affinity, molecular docking provides a detailed 3D model of the ligand-protein complex, revealing the specific interactions that stabilize the bound state. These interactions can include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and protein. The nitrogen and oxygen atoms within the oxazolopyridine core are potential hydrogen bond acceptors.
Hydrophobic Interactions: Occur between non-polar regions of the ligand (such as the phenyl ring) and hydrophobic residues in the active site.
Pi-Pi Stacking: Aromatic rings, like the phenyl and pyridine (B92270) moieties of the scaffold, can engage in stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
By identifying these key interactions, researchers can understand the structural basis of molecular recognition and rationally design modifications to the this compound scaffold to enhance binding. For example, if a docking simulation reveals an unoccupied hydrophobic pocket near the 2-phenyl group, adding a suitable hydrophobic substituent could lead to a new, favorable interaction and increased potency.
Quantum Chemical Calculations
Quantum chemical calculations, based on the principles of quantum mechanics, provide a detailed understanding of the electronic structure, geometry, and reactivity of molecules. For this compound, these methods can be used to calculate a variety of properties that are not directly accessible through experimental means but are crucial for understanding its chemical behavior and biological activity.
Methods like Density Functional Theory (DFT) are commonly employed to optimize the geometry of the molecule and to calculate electronic properties such as:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution around the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.
Atomic Charges: These calculations provide the partial charge on each atom in the molecule, offering insights into its polarity and potential for electrostatic interactions.
In a study of pyrazolo[3,4-b]pyridine derivatives, a related heterocyclic system, quantum chemical calculations revealed that different substituents significantly influenced the HOMO-LUMO gap and, consequently, the reactivity and kinetic stability of the compounds. nih.gov For this compound, such calculations could elucidate how modifications to the phenyl ring affect the electronic properties of the entire molecule, thereby influencing its interactions with biological targets.
The table below shows hypothetical quantum chemical data for a this compound derivative.
| Property | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability. |
| LUMO Energy | -1.8 eV | Relates to electron-accepting ability. |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.2 D | Quantifies the overall polarity of the molecule. |
Elucidation of Reaction Mechanisms
Quantum chemical calculations, particularly Density Functional Theory (DFT), have been pivotal in unraveling the intricate details of reaction mechanisms involving oxazolopyridine systems. A notable example is the study of the rearrangement of 7-aryloxazolo[5,4-b]pyridines into benzo[c] nih.govresearchgate.netnaphthyridinones when treated with aluminum chloride. acs.org Computational analysis of this transformation has provided a step-by-step understanding of the underlying elementary reaction acts. acs.org
These studies typically involve mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies for each step. This allows researchers to predict the most likely reaction pathway and understand the factors that influence the reaction's outcome. For instance, in the rearrangement of 7-aryloxazolo[5,4-b]pyridines, quantum chemical calculations helped to propose a plausible mechanism for this synthetically valuable transformation. acs.org
While specific studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles derived from studies on its isomers and related structures are directly applicable. These computational methods provide a framework for predicting and understanding the chemical transformations that this class of compounds can undergo.
Investigation of Electronic Properties and Reactivity Profiles
The electronic properties of a molecule are fundamental to its reactivity and biological activity. DFT and other ab initio methods are widely used to investigate the electronic structure of oxazole (B20620) and pyridine derivatives. irjweb.comresearchgate.net These studies provide valuable data on parameters such as molecular orbital energies (HOMO and LUMO), electrostatic potential, and charge distribution, which are crucial for predicting a molecule's behavior.
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter that reflects the molecule's chemical reactivity and stability. irjweb.com A smaller energy gap generally implies higher reactivity. irjweb.com
Molecular electrostatic potential (MEP) maps are another powerful tool derived from computational calculations. These maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. irjweb.com This information is invaluable for predicting how a molecule will interact with other molecules, such as biological receptors or reacting species. irjweb.com
For oxazole derivatives, DFT studies have been used to calculate a range of quantum chemical descriptors that provide insights into their reactivity. irjweb.com These descriptors, including electronegativity, hardness, softness, and electrophilicity index, offer a quantitative measure of the molecule's electronic characteristics. irjweb.com
Below is an interactive table summarizing key quantum chemical descriptors calculated for an oxazole derivative using DFT, which illustrates the type of data generated in such investigations.
| Quantum Chemical Descriptor | Calculated Value (eV) |
| HOMO Energy | -5.6518 |
| LUMO Energy | 0.8083 |
| Energy Gap (ΔE) | 6.4601 |
| Ionization Potential (I) | 5.6518 |
| Electron Affinity (A) | 0.8083 |
| Electronegativity (χ) | -3.2300 |
| Global Hardness (η) | 2.4217 |
| Chemical Potential (µ) | 3.2300 |
| Chemical Softness (α) | 0.2064 |
| Global Electrophilicity Index (ω) | 2.1540 |
This data is for a representative oxazole derivative and is intended to be illustrative of the parameters obtained through DFT calculations. irjweb.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and intermolecular interactions of compounds like this compound over time. This technique is particularly valuable in drug discovery for understanding how a ligand interacts with its biological target.
In the context of related pyridine derivatives, MD simulations have been employed to study the stability of protein-ligand complexes. nih.govnih.gov For instance, in the study of oxadiazolo pyridine derivatives as ghrelin O-acyltransferase inhibitors, MD simulations were performed for 100 nanoseconds to establish the stability of the complex between the most promising compound and the enzyme. nih.gov Similarly, MD simulations of oxazinethione derivatives were carried out for about 100 nanoseconds to assess their stability and interactions within a biological environment. nih.govmdpi.com
These simulations typically involve placing the ligand-protein complex in a simulated physiological environment, including water molecules and ions, and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed movie of the molecular motions, revealing key information about binding modes, conformational flexibility, and the role of water molecules in the binding site.
Key parameters analyzed from MD simulations include:
Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand backbone atoms from their initial positions, providing an indication of the stability of the system over the simulation time.
Root Mean Square Fluctuation (RMSF): This identifies the fluctuations of individual residues or atoms, highlighting flexible regions of the protein and ligand.
Radius of Gyration (Rg): This parameter assesses the compactness of the protein-ligand complex during the simulation.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, which are often crucial for binding affinity.
The insights gained from MD simulations are critical for optimizing the design of new therapeutic agents based on the this compound scaffold, ensuring they have favorable interactions and stability within their biological targets.
Therapeutic Modalities and Applications of 2 Phenyloxazolo 5,4 C Pyridine Derivatives Pre Clinical/in Vitro Research Focus
Anti-infective Research Applications
The structural framework of 2-phenyloxazolo[5,4-c]pyridine has proven to be a versatile template for the development of novel anti-infective agents. Researchers have successfully synthesized and evaluated a range of derivatives, demonstrating their efficacy against various pathogens.
Derivatives of oxazolo[4,5-b]pyridine (B1248351), a related scaffold, have shown notable antimicrobial activity. researchgate.net Specifically, certain synthesized 2-(substituted)phenyl)oxazolo[4,5-b]pyridine derivatives have demonstrated better antimicrobial activity than some standard drugs. researchgate.net The oxazolidinones, such as linezolid, are a significant class of antibacterial agents for treating infections caused by Gram-positive bacteria. nih.gov Research has focused on identifying bioisosteric replacements for the oxazolidinone ring, leading to the investigation of isoxazoline (B3343090) analogues which have shown promising in vitro antibacterial activity. nih.gov
In the broader context of pyridine (B92270) derivatives, various compounds have exhibited significant antibacterial activity against Gram-positive species like Bacillus subtilis and Staphylococcus aureus. nih.gov For instance, certain Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide showed high antibacterial activity with Minimum Inhibitory Concentration (MIC) values ranging from 6.25 to 12.5 μg/mL. nih.gov Additionally, acylphloroglucinol derivatives have been investigated, with one compound, A5, showing excellent activity against Methicillin-Resistant Staphylococcus aureus (MRSA) with a MIC of 0.98 μg/mL and a Minimum Bactericidal Concentration (MBC) of 1.95 μg/mL. nih.gov The mechanism of action for this compound is believed to involve membrane damage and ROS-mediated oxidative stress. nih.gov
Table 1: In Vitro Antibacterial Activity of Selected Pyridine and Related Heterocyclic Derivatives Against Gram-Positive Bacteria
| Compound/Derivative Class | Bacterium | Activity (MIC/MBC) | Reference |
| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | B. subtilis, S. aureus | MIC: 6.25–12.5 μg/mL | nih.gov |
| Acylphloroglucinol derivative A5 | MRSA | MIC: 0.98 μg/mL, MBC: 1.95 μg/mL | nih.gov |
The antibacterial potential of 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives has been evaluated against Gram-negative bacteria. fabad.org.tr A study utilizing the dilution technique found these compounds to be significantly active, with MIC values ranging from 3.1 to 25 µg/ml. fabad.org.tr Quantitative structure-activity relationship (QSAR) studies on these derivatives indicated that steric effects were more influential than hydrophobic and electronic effects in determining their antibacterial activity against Gram-negative bacteria. fabad.org.tr
Furthermore, various pyridine derivatives have demonstrated efficacy against Gram-negative strains such as Escherichia coli and Pseudomonas aeruginosa. nih.gov For example, certain Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide displayed high antibacterial activity with MIC values between 6.25 and 12.5 μg/mL against these bacteria. nih.gov
Table 2: In Vitro Antibacterial Activity of 2-Phenyloxazolo[4,5-b]pyridine and Other Pyridine Derivatives Against Gram-Negative Bacteria
| Compound/Derivative Class | Bacterium | Activity (MIC) | Reference |
| 2-(p-substituted-phenyl)oxazolo(4,5-b)pyridine derivatives | Gram-negative bacteria | 3.1–25 µg/ml | fabad.org.tr |
| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | E. coli, P. aeruginosa | 6.25–12.5 μg/mL | nih.gov |
The antifungal properties of pyridine-containing compounds have been a subject of extensive research. Several derivatives have shown promising activity against Candida albicans. For instance, a series of 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives were synthesized and tested, with three compounds exhibiting activities superior or comparable to fluconazole (B54011) against C. albicans. nih.gov Similarly, certain Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide exhibited high antifungal activity against C. albicans with MIC values of 12.5 μg/mL. nih.gov
Other pyridine derivatives, including thiophene-pyridine and pyridine imidazo[2,1-b]-1,3,4-thiadiazoles, have also demonstrated moderate to promising antifungal activity against C. albicans. mdpi.com In a broader context, the 1,2,4-triazole (B32235) scaffold, often incorporated with pyridine, is a key area in the development of fungicidal drugs targeting Candida albicans. ekb.eg Studies have shown that derivatives combining a benzothiazolyl-triazole structure can have MIC values as low as 0.39 μg/mL against C. albicans. ekb.eg Furthermore, the repurposed drug 5-fluorouridine (B13573) has shown significant antifungal activity against various Candida species, including C. albicans, with MIC values as low as 0.4 μg/mL. mdpi.com Two new compounds, a pyridinone (PYR) and a triazine (TRI) derivative, were also identified as having fungicidal activity against C. albicans, with MICs of 12.5 µg/mL and 50 µg/mL, respectively. nih.gov
Table 3: In Vitro Antifungal Activity of Pyridine and Related Heterocyclic Derivatives Against Candida albicans
| Compound/Derivative Class | Activity (MIC) | Reference |
| 2-aryl-1,2,4-triazolo[1,5-a]pyridines | Superior/comparable to fluconazole | nih.gov |
| Mannich bases of 2-ethoxybenzylidene isonicotinohydrazide | 12.5 μg/mL | nih.gov |
| Benzothiazolyl-triazole derivative | 0.39 μg/mL | ekb.eg |
| 5-fluorouridine | 0.4 μg/mL | mdpi.com |
| Pyridinone (PYR) | 12.5 µg/mL | nih.gov |
| Triazine (TRI) | 50 µg/mL | nih.gov |
Anti-inflammatory Research Applications
The oxazolo[4,5-b]pyridine scaffold has been recognized for its potential anti-inflammatory properties. researchgate.net Research into related thiazolo[4,5-b]pyridine (B1357651) derivatives has demonstrated considerable anti-inflammatory effects in in vivo models. biointerfaceresearch.compensoft.net In a study using a carrageenan-induced rat paw edema model, synthesized thiazolo[4,5-b]pyridin-2-one derivatives showed anti-inflammatory activity that, in some cases, was comparable to or exceeded that of the standard drug Ibuprofen. biointerfaceresearch.compensoft.net Additionally, a study on new heterocyclic derivatives incorporating pyrazole (B372694), pyridine, and/or pyran moieties identified compounds with significant anti-inflammatory activity, with some showing potent inhibition of COX-2 expression. nih.gov
Table 4: Anti-inflammatory Activity of Thiazolo[4,5-b]pyridine Derivatives
| Compound Class | Model | Activity | Reference |
| Thiazolo[4,5-b]pyridin-2-one derivatives | Carrageenan-induced rat paw edema | Some compounds approach or exceed the activity of Ibuprofen | biointerfaceresearch.compensoft.net |
| Heterocyclic derivatives with pyrazole, pyridine, and/or pyran | In vitro COX-2 expression | Potent inhibition of COX-2 expression | nih.gov |
Anticancer Research Applications
Derivatives of oxazolo[5,4-d]pyrimidine (B1261902), structurally related to this compound, have been designed and evaluated as potential anticancer agents. nih.govnih.govresearchgate.net These compounds, which are analogous to nucleic purine (B94841) bases, have shown cytotoxic activity against various human cancer cell lines. nih.govnih.govresearchgate.net
In vitro studies have demonstrated the cytotoxic effects of oxazolo[5,4-d]pyrimidine derivatives on a panel of human cancer cell lines, including metastatic colon adenocarcinoma (LoVo) and primary colon adenocarcinoma (HT29). nih.govnih.govresearchgate.net One study reported that a particular derivative showed promising potential for treating primary colorectal cancer. nih.gov
Pyridine derivatives, in general, have shown significant anticancer activity. For example, a novel pyridine derivative was reported to have higher cytotoxic activity than the antimitotic agent colchicine (B1669291) against HCT-116 and HepG-2 cancer cell lines, with IC50 values of 0.52 and 1.40 µM, respectively. nih.gov Another study on novel pyridine and pyrazolyl pyridine conjugates found a compound with potent cytotoxicity against HepG2 cells, with an IC50 value of 0.18 μM, by targeting PIM-1 kinase. rsc.org A separate study on a 2-phenyloxypyrimidine derivative, compound E5, found it to inhibit the proliferation of hepatocellular carcinoma cells, including HepG2, and induce G2/M phase arrest. nih.gov
Furthermore, pyrazole derivatives have been investigated for their anticancer properties against various cell lines. A series of 1-aryl-1H-pyrazole-fused curcumin (B1669340) analogs were evaluated for their cytotoxicity against MDA-MB231 and HepG2 cancer cell lines. mdpi.com Another study on fabad.org.trnih.govnih.govtriazolo[4,3-a]pyridines identified a compound, TPB15, that induced apoptosis and cell cycle arrest in MDA-MB-231 cells. doi.org A novel thiazolyl-pyrazole hybrid also demonstrated potent inhibitory activity toward MDA-MB231 cells with an IC50 of 22.84 µM. nih.gov
Table 5: In Vitro Anticancer Activity of Pyridine and Related Heterocyclic Derivatives
| Compound/Derivative Class | Cell Line | Activity (IC50) | Reference |
| Novel pyridine derivative | HCT-116 | 0.52 µM | nih.gov |
| Novel pyridine derivative | HepG-2 | 1.40 µM | nih.gov |
| Pyridine and pyrazolyl pyridine conjugate | HepG-2 | 0.18 μM | rsc.org |
| Thiazolyl-pyrazole hybrid | MDA-MB-231 | 22.84 µM | nih.gov |
Anti-angiogenic Potentials
Following a comprehensive review of publicly available scientific literature and research databases, no preclinical or in vitro studies specifically investigating the anti-angiogenic potential of this compound or its derivatives have been identified.
While research exists on the anti-angiogenic properties of other related heterocyclic compounds, such as oxazolo[5,4-d]pyrimidines, this information is not directly applicable to the this compound scaffold. The distinct structural and electronic differences between these core ring systems mean that the biological activities of one cannot be extrapolated to the other without direct experimental evidence.
Therefore, at present, there is a lack of available data to support a discussion on the anti-angiogenic potentials of this compound derivatives. This represents a gap in the current scientific knowledge and an area for potential future investigation.
Future Directions and Emerging Research Avenues for 2 Phenyloxazolo 5,4 C Pyridine
Exploration of Novel Synthetic Methodologies for Structural Diversification
The biological activity of a core scaffold is profoundly influenced by its peripheral chemical substituents. Consequently, the development of versatile and efficient synthetic routes to generate a diverse library of 2-phenyloxazolo[5,4-c]pyridine analogs is a critical first step in its journey towards clinical relevance. Future research should focus on moving beyond traditional synthetic methods to embrace more innovative and robust strategies.
Modern synthetic approaches that could be applied to the this compound scaffold include:
Catalyst-Mediated Synthesis: The use of catalysts, such as silica-supported perchloric acid (HClO₄·SiO₂), has been shown to be effective in the one-pot condensation of 2-amino-3-hydroxypyridine (B21099) with substituted benzoic acids to form 2-phenyloxazolo[4,5-b]pyridine (B2659608) derivatives. nih.gov A similar strategy could be envisioned for the synthesis of this compound, potentially starting from a 4-amino-3-hydroxypyridine precursor.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed alkylation of iodo-substituted quinolines has been reported to proceed with good yields. nih.gov Future work on this compound could involve introducing a halogen atom onto the pyridine (B92270) or phenyl ring, which would then serve as a handle for diversification through well-established cross-coupling reactions like Suzuki, Heck, and Buchwald-Hartwig amination. This would allow for the systematic exploration of the structure-activity relationship (SAR) by introducing a wide array of substituents.
Microwave-Assisted Synthesis: This technique has been successfully employed for the rapid and efficient synthesis of 2-phenyloxazolo[5,4-b]pyridine (B8791266) from 2-amino-3-hydroxypyridine and benzoyl chlorides. evitachem.com The application of microwave irradiation can significantly reduce reaction times and improve yields, making it an attractive method for the high-throughput synthesis of a library of this compound analogs for biological screening.
Application of Advanced Spectroscopic and Structural Elucidation Techniques
A thorough understanding of the three-dimensional structure of this compound and its derivatives is paramount for understanding their interactions with biological targets. While standard techniques like ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy are fundamental for routine characterization, future research should leverage more advanced methods to gain deeper structural insights. rsc.orgchemicalbook.comresearchgate.net
Advanced techniques that would be beneficial include:
Two-Dimensional NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are invaluable for unambiguously assigning the proton and carbon signals, especially for more complex, substituted analogs of this compound.
X-ray Crystallography: Obtaining a single crystal structure of this compound or its derivatives in complex with a target protein would provide the most definitive and high-resolution view of its binding mode. This information is invaluable for structure-based drug design.
Cryo-Electron Microscopy (Cryo-EM): For larger protein targets or protein-protein complexes that are difficult to crystallize, cryo-EM is emerging as a powerful alternative for high-resolution structure determination.
A detailed spectroscopic and structural characterization of this compound would provide a solid foundation for all subsequent biological and computational studies.
Integration of Multi-Omics Data for Deeper Mechanistic Understanding
To fully comprehend the biological effects of this compound, it is essential to move beyond single-target interactions and embrace a systems-level perspective. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of the cellular response to a compound and help to elucidate its mechanism of action. nih.govmdpi.com
Future research in this area could involve:
Transcriptomic Profiling: Treating cells with this compound and analyzing the resulting changes in gene expression can help to identify the cellular pathways that are modulated by the compound. nih.gov
Proteomic Analysis: This would reveal changes in protein expression and post-translational modifications, providing further insight into the compound's mechanism of action.
Metabolomic Studies: Analyzing the changes in the cellular metabolome can help to identify the metabolic pathways affected by this compound and may also lead to the discovery of biomarkers for its activity. mdpi.com
By integrating these multi-omics datasets, researchers can build comprehensive models of the biological activity of this compound, which can aid in target identification, patient stratification, and the prediction of potential side effects. nih.govmdpi.com
Development of Advanced Computational Models for Rational Drug Discovery
Computational modeling and simulation are indispensable tools in modern drug discovery, enabling the rational design of new molecules with improved potency and selectivity. nih.gov For a novel scaffold like this compound, computational approaches can guide the synthetic efforts and prioritize the most promising candidates for biological testing.
Future computational research on this compound should include:
Molecular Docking and Virtual Screening: If a biological target for this compound is identified, molecular docking can be used to predict its binding mode and to virtually screen large libraries of its analogs to identify those with the highest predicted affinity.
Quantitative Structure-Activity Relationship (QSAR) Modeling: As biological data for a series of this compound derivatives becomes available, QSAR models can be developed to correlate their chemical structures with their biological activities. These models can then be used to predict the activity of new, unsynthesized analogs.
Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between this compound and its target, helping to understand the key interactions that contribute to binding and to predict the effects of mutations on binding affinity.
ADMET Prediction: Computational models can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov
By combining these computational approaches with experimental validation, the discovery and development of new drugs based on the this compound scaffold can be significantly accelerated.
Q & A
Q. What are the established synthetic routes for 2-phenyloxazolo[5,4-c]pyridine, and how can reaction conditions be optimized?
The synthesis of oxazolo-pyridine derivatives typically involves cyclization reactions. For example, 2-aryloxazolo[5,4-b]pyridines are synthesized via condensation of 2-amino-3-hydroxypyridine with carboxylic acids under dehydrating conditions using POCl₃ . For the [5,4-c] isomer, analogous methods may apply, but regioselectivity must be controlled by adjusting substituent positions. Key parameters include:
- Reagent stoichiometry : Excess POCl₃ (2–3 eq.) ensures complete cyclization.
- Temperature : Reactions often proceed at 80–100°C for 4–6 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >90% purity.
Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) .
Q. Which spectroscopic and computational methods are critical for characterizing this compound?
- NMR : ¹H and ¹³C NMR confirm the oxazole and pyridine ring fusion. The phenyl group at C2 typically shows aromatic protons at δ 7.2–8.1 ppm (doublets for para-substitution) .
- Mass spectrometry (HRMS) : Exact mass (C₁₂H₈N₂O: 196.20 g/mol) verifies molecular integrity .
- X-ray crystallography : Resolves regiochemistry (e.g., [5,4-c] vs. [5,4-b] isomers) .
- In silico tools : PubChem’s computed descriptors (e.g., logP, topological polar surface area) predict solubility and bioavailability .
Q. What safety protocols are essential when handling this compound in the lab?
While specific toxicity data for this compound is limited, related oxazolo-pyridines require:
- PPE : Nitrile gloves, lab coats, and safety goggles (EN 374/166 standards) .
- Ventilation : Use fume hoods to avoid inhalation of fine powders (particle size <10 µm).
- Waste disposal : Neutralize with 10% NaOH before incineration .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for biological applications?
SAR studies on analogous compounds (e.g., 2-aryloxazolo[4,5-b]pyridines) reveal:
- Anti-inflammatory activity : Electron-withdrawing groups (e.g., Cl, CF₃) at the phenyl ring enhance COX-2 inhibition (IC₅₀ < 1 µM) .
- Antimicrobial effects : Methyl or methoxy substituents improve membrane penetration (MIC ~8 µg/mL against S. aureus) .
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Cl-Phenyl | COX-2 inhibition | |
| 3-OCH₃-Phenyl | Antibacterial |
Q. What strategies mitigate low solubility or metabolic instability in this compound-based drug candidates?
- Prodrug approaches : Esterification of the oxazole nitrogen improves oral bioavailability (e.g., tert-butyl carbamate derivatives) .
- LogP optimization : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP from ~3.5 to <2.0, enhancing aqueous solubility .
- Metabolic blocking : Fluorination at C5 or C7 positions slows hepatic clearance (t₁/₂ increased from 2 to 8 hours in rat models) .
Q. How should researchers resolve contradictions in reported synthetic yields or biological data for oxazolo-pyridine derivatives?
- Reagent purity : Trace moisture in POCl₃ reduces yields by 20–30%; pre-dry reagents over molecular sieves .
- Biological assays : Standardize protocols (e.g., ATP levels in cell viability assays) to minimize variability. Cross-validate using orthogonal methods (e.g., SPR vs. fluorescence polarization) .
Methodological Considerations
Q. What in silico tools are recommended for predicting the reactivity of this compound in novel reactions?
Q. How can researchers validate the regiochemical assignment of this compound versus its isomers?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
